N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide
Overview
Description
N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide, also known as MPA-NP, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the protein-protein interaction between the androgen receptor (AR) and its coactivators, and has been used as a tool compound to investigate the role of AR coactivators in prostate cancer.
Mechanism of Action
N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide inhibits the protein-protein interaction between AR and its coactivators, which is critical for the transcriptional activation of AR target genes. This inhibition leads to a decrease in the expression of AR target genes, including those involved in prostate cancer cell growth and survival.
Biochemical and Physiological Effects:
N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been shown to have a potent inhibitory effect on prostate cancer cell growth in vitro and in vivo. It has also been shown to enhance the efficacy of anti-androgen therapy in preclinical models of prostate cancer. Additionally, N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide in lab experiments is its potency and specificity for inhibiting the AR-coactivator interaction. However, one limitation is that it may not fully recapitulate the complexity of AR signaling in vivo, and additional studies may be needed to fully understand its effects.
Future Directions
For research on N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide include investigating its potential as a therapeutic agent for prostate cancer, as well as its effects on other AR-dependent diseases. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide in vivo.
Scientific Research Applications
N-methyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide has been used extensively in scientific research to investigate the role of AR coactivators in prostate cancer. It has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and to enhance the efficacy of anti-androgen therapy in preclinical models of prostate cancer.
properties
IUPAC Name |
N-methyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(14-6-4-3-5-7-14)19-24(21,22)16-10-8-15(9-11-16)23-12-17(20)18-2/h3-11,13,19H,12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIJDJCUFRVPAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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